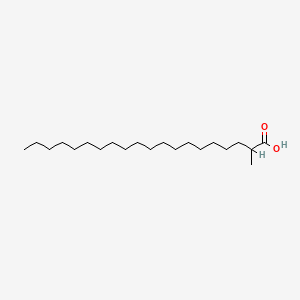

2-Methylicosanoic acid

Description

Contextualizing 2-Methylicosanoic Acid within the Landscape of Branched-Chain Fatty Acids

2-Methylicosanoic acid is a type of branched-chain fatty acid (BCFA), a class of fatty acids characterized by the presence of one or more methyl groups along their aliphatic chain. vitas.no BCFAs are found in various natural sources, including certain bacteria and ruminant milk fat. vitas.no They are less common than their straight-chain counterparts but play important roles in specific biological contexts. vitas.no

Structurally, BCFAs are categorized based on the position of the methyl branch. Common types include iso- and anteiso-fatty acids, where the methyl group is located at the penultimate (n-1) or antepenultimate (n-2) carbon from the methyl end of the chain, respectively. nih.gov 2-Methylicosanoic acid, with the methyl group at the second carbon (alpha-position) from the carboxyl group, represents a different type of methyl branching. This structural feature significantly influences its physical and chemical properties, as well as its metabolic fate, compared to both straight-chain fatty acids and other types of BCFAs. rsc.org The presence and position of the methyl group can affect membrane fluidity, melting point, and susceptibility to enzymatic reactions. rsc.orgdellait.com

Long-chain BCFAs, those with 13 to 21 carbon atoms, are the most abundant type of BCFA found in common foods. nih.gov Research indicates that these fatty acids are not just sources of energy but also possess a range of bioactive properties. nih.govacs.org

Historical Trajectories and Milestones in the Study of Methyl-Branched Long-Chain Fatty Acids

The study of methyl-branched long-chain fatty acids has evolved significantly over the past several decades. Initially identified as components of various natural lipids, early research focused on their isolation and structural characterization. For instance, the presence of branched-chain fatty acids in the vernix caseosa, the waxy substance covering newborn infants, was reported in the mid-20th century. nih.gov

A notable surge in research interest occurred in the late 20th and early 21st centuries, driven by advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). dellait.commdpi.com These methods allowed for more precise identification and quantification of various BCFAs in complex biological samples. This period saw the discovery of BCFAs in a wider range of organisms, from bacteria to mammals, and in various human tissues, including the skin, brain, and blood. dellait.comnih.gov

Key milestones in the field include the elucidation of the biosynthetic pathways of BCFAs in bacteria, which often utilize branched-chain amino acids as primers. nih.gov In eukaryotes, the understanding of their synthesis and function has been more recent. Studies in organisms like the nematode Caenorhabditis elegans have been instrumental in demonstrating the essential roles of specific monomethyl BCFAs in development and growth. nih.gov This research has provided a foundation for understanding the potential physiological significance of these fatty acids in higher organisms.

Contemporary Research Paradigms and Emerging Areas for 2-Methylicosanoic Acid

Current research on 2-methylicosanoic acid and other methyl-branched fatty acids is multifaceted, exploring their roles in nutrition, metabolism, and disease. One significant area of investigation is their impact on metabolic health. Studies have shown that different types of BCFAs can have varying effects on lipid metabolism and inflammatory processes. nih.gov For example, some iso-BCFAs have been shown to have anti-inflammatory properties and may influence the expression of genes involved in fatty acid synthesis. nih.gov

Another emerging research front is the investigation of the role of BCFAs in the gut microbiome and its interaction with the host. Certain gut bacteria are known to produce BCFAs, which can then be absorbed by the host and potentially influence physiological processes. vitas.no The unique metabolism of BCFAs, which can differ from that of straight-chain fatty acids, is also a key area of study. vitas.no

The synthesis of novel neo-acids, including structures related to 2-methylicosanoic acid, for potential industrial applications is also an active area of research. google.com These compounds may find use as intermediates for surfactants, lubricants, and plasticizers. google.com Furthermore, advanced analytical techniques are being employed to study the self-assembly and conformational properties of branched-chain fatty acids in monolayers, providing insights into their behavior at interfaces. rsc.org

Properties

IUPAC Name |

2-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZUBRHHBQMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945569 | |

| Record name | 2-Methylicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22890-19-3 | |

| Record name | 2-Methyleicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Distribution and Physiological Significance of 2 Methylicosanoic Acid

Endogenous Presence in Mammalian Systems

In mammals, specific isomers of 2-methylicosanoic acid are not merely transient metabolites but are incorporated into complex lipid structures, contributing to the function and characteristics of certain tissues.

A significant body of research has identified 18-methyleicosanoic acid (18-MEA), an isomer of 2-methylicosanoic acid, as a major lipid component covalently bound to the surface of mammalian hair and wool fibers. oup.comnih.gov This anteiso-branched fatty acid is a principal constituent of the integral lipids of hair, which are lipids that remain after extensive solvent extraction and can only be released through methods like alkaline hydrolysis. oup.com

Studies have shown that 18-MEA constitutes a substantial portion of the total fatty acids in hair, with some reports indicating it can be as high as 40%. nih.govnih.gov It is chemically bound, likely via thioester bonds to cysteine residues of the cuticular proteins, forming a continuous hydrophobic layer on the surface of the cuticle cells. oup.comnih.gov This lipid layer is crucial for the water-repellent properties of hair and protects it from environmental damage. mdpi.comnih.gov The removal of this covalently linked fatty acid layer renders the hair fiber hydrophilic. nih.gov

The composition of structural lipids in wool fibers is similar, with 18-MEA being the main covalently bound fatty acid. nih.gov Its presence is associated with the health and integrity of the wool fiber cuticle. nih.gov The general lipid composition of wool includes approximately 97% proteins and 2% structural lipids, with fatty acids like 18-methylicosanoic acid making up about 25% of these lipids. glpbio.com

Table 1: Composition of Integral Lipids in Human Hair

| Lipid Component | Concentration (mg/g of extracted hair) |

| Free Fatty Acids | 4.3 |

| 18-Methyleicosanoic Acid | ~40% of total fatty acids |

| Cholesterol Sulfate | 3.3 |

| Cholesterol | 0.6 |

| Fatty Alcohols | 0.2 |

Data sourced from Wertz & Downing, 1988. nih.gov

Branched-chain fatty acids (BCFAs), including the iso and anteiso series, are recognized components of the mammalian metabolome. researchgate.net While most fatty acids in mammals are straight-chain, BCFAs are found in various tissues and fluids, such as adipose tissue and milk. researchgate.net Lipidomics, the large-scale study of lipids, has enabled the identification of a wide array of lipid species, though specific quantification of 2-methylicosanoic acid across different mammalian tissues is not extensively documented in the available literature.

Integration into Structural Lipids of Cutaneous Appendages (e.g., Hair and Wool Fibers)

Identification and Characterization in Other Biological Matrices

The presence of 2-methylicosanoic acid and other anteiso-C21 fatty acids is not limited to mammals. They have been identified in a variety of other organisms, often as constituents of their cellular membranes or surface waxes.

Bacteria: Branched-chain fatty acids of the iso and anteiso series are major acyl constituents of the membrane lipids in many bacterial species. nih.govnih.gov Their presence and relative abundance are important for maintaining membrane fluidity and are used as a taxonomic marker for classifying bacteria. nih.govasm.org Anteiso-fatty acids with odd carbon numbers, which would include a C21 acid like 2-methylicosanoic acid, are commonly found. mdpi.com

Marine Organisms: A diverse range of fatty acids, including anteiso-branched forms, have been identified in marine invertebrates such as sponges and mollusks. mdpi.com For example, studies of freshwater sponges have revealed the presence of anteiso-fatty acids. mdpi.com The fatty acid profiles of these organisms are complex and reflect their unique biochemistry and diet.

Plant Waxes: While less common than in bacteria, branched-chain fatty acids can be found in the epicuticular waxes of some plants. For instance, studies on maize have identified iso-alkanes in the surface waxes of husks and kernels. cerealsgrains.org However, the presence of long-chain anteiso-fatty acids like 2-methylicosanoic acid in plant waxes is not widely reported. The composition of plant waxes is highly variable among species. frontiersin.org

Dynamic Regulation and Turnover in Biological Compartments

The metabolism of 2-methylicosanoic acid is part of the broader regulation of branched-chain fatty acid synthesis and degradation.

The biosynthesis of anteiso-fatty acids, such as the C21:0 variant, typically starts from a primer derived from the catabolism of the amino acid L-isoleucine. cdnsciencepub.com In bacteria, isoleucine is converted to the corresponding α-keto acid, which is then decarboxylated to form a branched-chain acyl-CoA. nih.gov This primer is subsequently elongated by the fatty acid synthase (FAS) system through the addition of two-carbon units from malonyl-CoA. nih.govnih.gov The relative availability of branched-chain amino acid precursors can influence the abundance of the corresponding branched-chain fatty acids. cdnsciencepub.com

The regulation of branched-chain fatty acid metabolism is interconnected with other metabolic pathways. In some bacteria, the synthesis of BCFAs is linked to the regulation of virulence factor production. asm.org In mammals, the metabolism of branched-chain amino acids and the subsequent synthesis of BCFAs are involved in complex regulatory networks that influence energy metabolism and inflammation. nih.govfrontiersin.org

Biosynthetic and Catabolic Pathways of 2 Methylicosanoic Acid

De Novo Biosynthesis and Elongation Mechanisms

The de novo synthesis of 2-methylicosanoic acid follows the general principles of branched-chain fatty acid (BCFA) biosynthesis, which is initiated with a branched-chain acyl-CoA primer that is subsequently elongated.

The elongation of the fatty acid chain is a critical step in the synthesis of long-chain fatty acids, including 2-methylicosanoic acid. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). agrilife.orgwikipathways.org These enzymes are located in the endoplasmic reticulum and catalyze the condensation of an acyl-CoA with malonyl-CoA, adding two carbon units to the growing fatty acid chain in each cycle. agrilife.org While specific ELOVL isoforms with a preference for 2-methyl-branched substrates have been studied, the general mechanism involves the sequential addition of C2 units to a precursor molecule. agrilife.orgwikipathways.org The synthesis of very long-chain fatty acids is dependent on the coordinated action of these elongase systems. wikipathways.org

The defining feature of branched-chain fatty acid biosynthesis is the use of a branched short-chain acyl-CoA as a primer instead of acetyl-CoA, which initiates straight-chain fatty acid synthesis. wikipedia.org For 2-methyl-branched fatty acids, also known as anteiso-series fatty acids, the primary precursor is 2-methylbutyryl-CoA. wikipedia.org This primer is derived from the catabolism of the branched-chain amino acid isoleucine. wikipedia.org

The initial steps involve the transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvaleric acid. wikipedia.org This is followed by oxidative decarboxylation, catalyzed by the branched-chain α-keto acid (BCKA) dehydrogenase complex, to yield 2-methylbutyryl-CoA. wikipedia.orgnih.gov This branched primer is then fed into the fatty acid synthase (FAS) system, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA, ultimately leading to the formation of long-chain 2-methyl fatty acids like 2-methylicosanoic acid. wikipedia.org

Table 1: Precursors for Fatty Acid Synthesis

| Fatty Acid Type | Primary Primer | Precursor Amino Acid |

|---|---|---|

| Straight-Chain | Acetyl-CoA | - |

| Iso-Series Branched-Chain | Isovaleryl-CoA | Leucine |

| Iso-Series Branched-Chain | Isobutyryl-CoA | Valine |

| Anteiso-Series (2-Methyl) Branched-Chain | 2-Methylbutyryl-CoA | Isoleucine |

The biosynthesis of 2-methylicosanoic acid shares the core enzymatic machinery for elongation with straight-chain fatty acids (SCFAs), but key differences exist at the initial priming step and in the nature of the elongating units under certain conditions.

The most fundamental difference is the initial substrate for the fatty acid synthase complex. As mentioned, 2-methylicosanoic acid synthesis is initiated with a branched-chain primer derived from isoleucine, whereas SCFA synthesis starts with acetyl-CoA. wikipedia.org

Furthermore, while malonyl-CoA is the typical two-carbon donor for elongation in both pathways, there is evidence that fatty acid synthase can exhibit promiscuity and utilize methylmalonyl-CoA in place of malonyl-CoA. portlandpress.com This would introduce methyl branches at even-numbered carbon atoms along the fatty acid chain. However, the primary branching in 2-methylicosanoic acid originates from its specific primer.

Table 2: Comparison of Biosynthetic Pathways

| Feature | 2-Methylicosanoic Acid (Anteiso-BCFA) | Straight-Chain Fatty Acid (SCFA) |

|---|---|---|

| Primer | 2-Methylbutyryl-CoA | Acetyl-CoA |

| Amino Acid Origin of Primer | Isoleucine | Not applicable |

| Elongation Substrate | Malonyl-CoA | Malonyl-CoA |

| Key Initiating Enzyme Complex | Branched-chain α-keto acid dehydrogenase | Pyruvate dehydrogenase (for acetyl-CoA generation) |

| Elongation Machinery | Fatty Acid Synthase (FAS) & Elongases (ELOVL) | Fatty Acid Synthase (FAS) & Elongases (ELOVL) |

Specificity of Substrate Utilization and Precursor Incorporation

Metabolic Degradation and Fate of 2-Methylicosanoic Acid

The degradation of 2-methylicosanoic acid is a complex process that cannot be accomplished by the standard β-oxidation pathway due to the presence of the methyl group at the α-carbon (C-2). This structural feature necessitates alternative enzymatic strategies for its catabolism.

The presence of a methyl group on the carbon chain of a fatty acid often impedes the standard β-oxidation spiral. Specifically, a methyl group at the β-carbon (C-3) directly blocks the action of β-oxidation enzymes. nih.gov For 2-methyl-branched fatty acids like 2-methylicosanoic acid, the methyl group is at the α-carbon. While this does not present the same steric hindrance as a β-methyl group, it still requires a specialized set of enzymes for degradation.

Studies on similar 2-methyl-branched fatty acids have revealed that their breakdown is deficient in peroxisomal disorders, such as Zellweger syndrome, indicating that peroxisomes play a crucial role in their catabolism. kuleuven.beresearchgate.net The degradation process for these fatty acids involves a pathway distinct from the classical β-oxidation of straight-chain fatty acids.

The catabolism of 2-methyl-branched fatty acids is initiated in the peroxisomes. researchgate.net A key enzyme in this process is the multifunctional protein-2 (MFP-2), which is essential for the degradation of these fatty acids. researchgate.net The peroxisomal branched-chain acyl-CoA oxidase, ACOX2, is responsible for the initial oxidation step, but it specifically acts on 2-methyl branched-chain acyl-CoAs where the methyl group is in the 2(S)-configuration. frontiersin.org Should the fatty acid be in the 2(R)-configuration, an enzyme called 2-methyl-acyl-CoA racemase (AMACR), present in both peroxisomes and mitochondria, can convert it to the required 2(S)-epimer, allowing oxidation to proceed. frontiersin.org

A study on the catabolism of 2-methyloctanoic acid, a shorter-chain analogue of 2-methylicosanoic acid, demonstrated that it is oxidized to propionic acid and carbon dioxide by mitochondrial preparations. nih.gov This suggests a pathway where the fatty acid undergoes an initial oxidation and cleavage to release the first three carbons as propionyl-CoA, with the remaining chain potentially undergoing further oxidation. The initial cleavage likely involves a decarboxylation step to remove the original carboxyl group, allowing the rest of the molecule to be processed. msu.edu

Table 3: Key Enzymes in the Catabolism of 2-Methyl-Branched Fatty Acids

| Enzyme | Location | Function | Reference |

|---|---|---|---|

| 2-Methyl-acyl-CoA Racemase (AMACR) | Peroxisomes, Mitochondria | Converts 2(R)- to 2(S)-methyl-acyl-CoA | frontiersin.org |

| Branched-chain Acyl-CoA Oxidase (ACOX2) | Peroxisomes | Oxidizes 2(S)-methyl-acyl-CoA | frontiersin.org |

| Multifunctional Protein-2 (MFP-2) | Peroxisomes | Catalyzes hydration and dehydrogenation steps | researchgate.net |

| Mitochondrial Enzymes | Mitochondria | Further oxidation to propionic acid and CO2 | nih.gov |

Investigations into Branched-Chain Fatty Acid Oxidation Pathways

Regulatory Networks Governing 2-Methylicosanoic Acid Metabolism

While 2-methylicosanoic acid is a known branched-chain fatty acid, detailed research specifically elucidating the complete regulatory networks governing its metabolism is limited. However, based on the established principles of fatty acid metabolism and the regulation of analogous pathways, a comprehensive framework of its control mechanisms can be inferred. These networks are crucial for maintaining cellular homeostasis, responding to nutritional cues, and integrating its metabolic fate with other cellular processes. The regulation is expected to occur at multiple levels, including transcriptional control of enzyme expression, post-translational modification of key enzymes, and feedback modulation by metabolic intermediates.

Transcriptional and Post-Translational Control of Key Enzymes

The synthesis and degradation of fatty acids are tightly regulated processes to ensure that the cellular energy state and structural needs are met without wasteful overproduction or depletion of resources. This control is exerted through the regulation of the enzymes that catalyze the individual steps in these pathways.

Transcriptional Control

The expression of genes encoding metabolic enzymes is a primary control point. This is governed by a complex interplay of transcription factors, which are proteins that bind to specific DNA sequences to activate or repress gene expression. In the context of fatty acid metabolism, several families of transcription factors are known to be key players and would likely be involved in regulating the enzymes responsible for 2-methylicosanoic acid metabolism.

For instance, peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are central to lipid metabolism. The activation of PPARs by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and storage. Similarly, transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipogenesis. In fungi, transcription factors such as FarA and FarB are required for the utilization of fatty acids as carbon sources. frontiersin.org The expression of genes involved in the metabolism of certain organic acids is also known to be controlled by specific transcriptional activator-repressor modules. frontiersin.org

Furthermore, complex regulatory circuits involving non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), can fine-tune the expression of metabolic genes. These molecules can form intricate networks that modulate the stability and translation of messenger RNAs (mRNAs) encoding metabolic enzymes, adding another layer of regulatory complexity. nih.gov

| Potential Transcription Factor Family | General Role in Lipid Metabolism | Potential Influence on 2-Methylicosanoic Acid Metabolism |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Master regulators of lipid catabolism, particularly β-oxidation in peroxisomes and mitochondria. | Upregulation of genes for enzymes required for the breakdown of 2-methylicosanoic acid. |

| Sterol Regulatory Element-Binding Proteins (SREBPs) | Key activators of genes involved in fatty acid and cholesterol synthesis. | Regulation of the enzymes responsible for the de novo synthesis or elongation of 2-methylicosanoic acid. |

| Aromatic Hydrocarbon Receptor (AHR) | Involved in the regulation of various drug-metabolizing enzymes, some of which overlap with lipid metabolism. nih.gov | Potential cross-regulation of enzymes that might process 2-methylicosanoic acid. |

| Far (Fatty Acid Regulation) Transcription Factors (e.g., FarA, FarB) | Regulate the expression of genes required for the utilization of fatty acids as a carbon source in fungi. frontiersin.org | Control of catabolic pathways for 2-methylicosanoic acid in fungal species. |

Post-Translational Control

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, providing a rapid and dynamic mechanism to alter enzyme activity, localization, and stability. researchgate.net These modifications allow cells to respond swiftly to metabolic changes without resorting to the slower processes of transcription and translation.

Key metabolic enzymes are often regulated by PTMs such as phosphorylation, acetylation, and ubiquitination. nih.gov For example, phosphorylation by kinases can switch an enzyme on or off in response to signaling cascades. Acetylation of lysine (B10760008) residues, which uses the central metabolite acetyl-CoA as a donor, can directly link the catalytic activity of an enzyme to the cell's metabolic state. nih.gov This interplay ensures that metabolic pathways are finely tuned to the immediate needs of the cell. The enzymes involved in the pathways of 2-methylicosanoic acid would be expected to be targets of such PTMs to integrate their activity with the broader metabolic network of the cell. frontiersin.org

| Post-Translational Modification (PTM) | General Mechanism and Effect on Metabolic Enzymes |

| Phosphorylation | Addition of a phosphate (B84403) group by kinases; can activate or inhibit enzyme activity, often as part of a signaling cascade. |

| Acetylation | Addition of an acetyl group to a lysine residue; can alter enzyme activity and is linked to the cellular level of acetyl-CoA. |

| Ubiquitination | Addition of ubiquitin protein; can target an enzyme for degradation or modulate its activity or localization. |

| Succinylation/Malonylation | Acylation with succinyl-CoA or malonyl-CoA; links enzyme activity to the status of the TCA cycle and fatty acid synthesis. nih.gov |

Metabolomic Feedback and Allosteric Modulation

Metabolic pathways are also subject to direct regulation by the metabolites that they produce or that are present in the cellular environment. This allows for immediate, localized control of metabolic flux.

Metabolomic Feedback

Feedback inhibition is a common regulatory strategy where a downstream product of a metabolic pathway inhibits an enzyme acting earlier in the same pathway. This creates a self-regulating loop that prevents the excessive accumulation of the final product. In the context of 2-methylicosanoic acid, its own concentration, or that of its catabolic products, could inhibit the enzymes responsible for its synthesis.

For example, the catabolism of odd-chain and some branched-chain fatty acids produces propionyl-CoA. This can be converted to methylmalonyl-CoA and subsequently succinyl-CoA to enter the Krebs cycle. However, propionyl-CoA can also be condensed with oxaloacetate to form 2-methylcitrate. genome.jp It has been demonstrated that 2-methylcitrate can act as a metabolic inhibitor, for instance by impairing the activity of glutamate (B1630785) dehydrogenase, which links amino acid and energy metabolism. nih.gov This represents a potential point of feedback where the breakdown of 2-methylicosanoic acid could influence broader cellular metabolic pathways.

Allosteric Modulation

Allosteric regulation involves the binding of a modulator molecule to an enzyme at a site distinct from the active site. fiveable.medoi.org This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity, either increasing it (allosteric activation) or decreasing it (allosteric inhibition). Allosteric modulators are often key cellular metabolites that signal the energy status of the cell, such as ATP, AMP, and NADH.

The enzymes involved in the metabolism of 2-methylicosanoic acid are likely to be allosterically regulated. For example, high levels of ATP, indicating an energy-rich state, might allosterically inhibit the catabolic enzymes that would break down 2-methylicosanoic acid for energy. Conversely, high levels of AMP, a signal of low energy, could activate these same enzymes. This allows the rate of fatty acid metabolism to be exquisitely sensitive to the cell's moment-to-moment energy requirements.

| Potential Allosteric Modulator | Metabolic Significance | Likely Effect on 2-Methylicosanoic Acid Catabolism |

| ATP (Adenosine Triphosphate) | High energy charge | Inhibition |

| AMP (Adenosine Monophosphate) | Low energy charge | Activation |

| NADH (Nicotinamide Adenine Dinucleotide, Reduced) | High reducing power, indicates active catabolism | Inhibition |

| Acetyl-CoA | Central metabolic intermediate, product of β-oxidation | Feedback Inhibition |

| 2-Methylcitrate | Downstream metabolite of propionyl-CoA | Potential inhibition of related pathways (e.g., glutamate metabolism) nih.gov |

Enzymology, Molecular Interactions, and Biological Roles of 2 Methylicosanoic Acid

Enzymatic Machinery Associated with 2-Methylicosanoic Acid Synthesis and Modification

The biosynthesis of branched-chain fatty acids such as 2-methylicosanoic acid involves a series of enzymatic reactions that are a variation of the primary fatty acid synthesis pathway. This process relies on a multi-enzyme complex known as fatty acid synthase (FAS), which typically produces straight-chain fatty acids. ethz.chkocw.or.kr The synthesis of a branched-chain fatty acid requires specialized enzymes that can introduce a methyl group at a specific position on the elongating acyl chain.

Characterization of Relevant Acyltransferases and Synthases

The de novo synthesis of fatty acids is a fundamental cellular process catalyzed by a fatty acid synthase (FAS) system. ethz.ch In many organisms, this occurs through a conserved pathway involving the sequential addition of two-carbon units from a donor molecule, typically malonyl-CoA, to a growing acyl chain attached to an acyl carrier protein (ACP). kocw.or.krbiorxiv.org The core enzymatic activities include those of acetyl-CoA carboxylase (which produces malonyl-CoA), malonyl-CoA:ACP transacylase (MAT), β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase (KAR), β-hydroxyacyl-ACP dehydratase (HAD), and enoyl-ACP reductase (EAR). vaia.comresearchgate.net

The formation of 2-methylicosanoic acid necessitates a modification of this standard pathway. The introduction of a methyl group at the C-2 (alpha) position is not a function of the canonical FAS complex. It is hypothesized to occur via one of two primary mechanisms:

Utilization of a methylated primer: The synthesis could be initiated with a short-chain branched acyl-CoA, such as 2-methylpropanoyl-CoA (isobutyryl-CoA), instead of the usual acetyl-CoA. The FAS machinery would then elongate this branched starter unit.

Post-synthesis or intermediate modification: A specific methyltransferase enzyme could act on an intermediate of the fatty acid synthesis pathway or on the final fatty acid product. For example, S-adenosylmethionine (SAM)-dependent methyltransferases are known to methylate various substrates in biological systems. nih.gov

Acyltransferases are critical in selecting and transferring the acyl groups during synthesis. biorxiv.orgnih.gov In the context of 2-methylicosanoic acid, a specific acyltransferase with a binding pocket that can accommodate a 2-methylated acyl chain would be required for its incorporation into more complex lipids. The enzyme diacylglycerol acyltransferase (DGAT), for instance, catalyzes the final step in triacylglycerol synthesis and has been shown to have varying substrate specificities. nih.govfrontiersin.org

Table 1: Key Enzyme Classes in Fatty Acid Synthesis and Modification

| Enzyme Class | General Function | Probable Role in 2-Methylicosanoic Acid Metabolism |

|---|---|---|

| Fatty Acid Synthase (FAS) | Catalyzes the iterative elongation of fatty acid chains. vaia.com | Provides the core machinery for elongating the carbon chain to 20 carbons. |

| Acyl-CoA Carboxylase | Produces malonyl-CoA for fatty acid chain elongation. kocw.or.kr | Supplies the two-carbon donor units for synthesis. |

| Methyltransferase | Adds a methyl group to a substrate, often using SAM as a donor. nih.gov | Potentially responsible for adding the methyl group at the C-2 position. |

Kinetic Studies and Substrate Specificity of Purified Enzymes

Enzyme kinetics studies are essential for understanding the efficiency and substrate preference of the enzymes involved in fatty acid metabolism. americanpeptidesociety.org These studies measure key parameters like the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic rate constant (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time. americanpeptidesociety.orgresearchgate.net The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency and substrate specificity. mdpi.com

While specific kinetic data for the enzymes that synthesize 2-methylicosanoic acid are not extensively documented, the principles can be applied. An acyltransferase that incorporates 2-methylicosanoic acid into a larger lipid would be expected to have a low Kₘ and a high kcat for 2-methylicosanoyl-CoA, signifying a high affinity and rapid turnover for this specific substrate.

For example, studies on related enzymes show how substrate structure affects kinetic parameters. The enzyme 2-methylcitrate synthase has a Kₘ for 2-methylcitrate of 3.3 mM, which is about ten times higher than the Kₘ for citrate (B86180) (0.26 mM), indicating a lower affinity for the methylated substrate. nih.gov Similar comparative kinetic analyses would be necessary to confirm the substrate specificity of the synthases and acyltransferases involved in 2-methylicosanoic acid metabolism.

Table 2: Illustrative Enzyme Kinetic Parameters and Their Significance

| Kinetic Parameter | Definition | Significance for Substrate Specificity |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at half-maximal velocity (Vmax). americanpeptidesociety.org | A low Kₘ value implies a high affinity of the enzyme for the substrate. |

| kcat (Turnover Number) | The number of substrate molecules each enzyme site converts to product per unit time. researchgate.net | A high kcat value indicates a more efficient catalytic process. |

Intermolecular Associations and Structural Contributions

2-Methylicosanoic acid, once synthesized, does not typically exist as a free fatty acid in large concentrations. Instead, it is integrated into larger molecular structures where it performs specific biological roles.

Covalent Attachment to Proteins (e.g., Thioester Linkages with Cysteine Residues)

A significant role for branched-chain fatty acids is their covalent attachment to proteins, a post-translational modification that can anchor proteins to membranes or create specialized surfaces. nih.govthermofisher.com Research on mammalian hair fibers has identified 18-methyleicosanoic acid (18-MEA), an isomer of 2-methylicosanoic acid, as a key component of the hair cuticle's outer surface. ebi.ac.ukresearchgate.net This fatty acid is covalently bound via a thioester linkage to cysteine residues of the surface proteins of cuticle cells. ebi.ac.ukresearchgate.net

This thioester bond is formed between the carboxyl group of the fatty acid and the sulfhydryl group of a cysteine residue. nih.gov This attachment creates a continuous, hydrophobic layer on the fiber's surface, making it water-repellent. ebi.ac.uk The removal of this covalently bound fatty acid layer renders the fiber hydrophilic. ebi.ac.uk It is plausible that 2-methylicosanoic acid could engage in similar thioester linkages with cysteine residues in other proteins, serving to modify their properties and localization. The formation of thioesters is a recurring motif in biochemistry, for instance, in the activation of fatty acids to acyl-CoA and in protein ubiquitination. nih.gov

Incorporation into Complex Lipid Structures (e.g., Triacylglycerols)

Fatty acids are commonly stored as energy reserves in the form of neutral lipids, primarily triacylglycerols (TAGs). cuny.edu TAGs are esters composed of three fatty acid units attached to a glycerol (B35011) backbone. cuny.edu The synthesis of TAGs involves the sequential acylation of glycerol-3-phosphate, with the final step being catalyzed by diacylglycerol O-acyltransferase (DGAT), which attaches the third fatty acid. researchgate.net

Studies have demonstrated that a wide variety of fatty acids, including saturated, unsaturated, and medium-chain fatty acids, can be incorporated into TAGs. nih.govmdpi.com Evidence suggests that branched-chain fatty acids are also substrates for this process. For example, the bovine metabolome database lists diacylglycerols containing 19-methylicosanoic acid (an isomer of 2-methylicosanoic acid), indicating that acyltransferases can utilize these branched chains. bovinedb.ca The incorporation of a bulky, branched fatty acid like 2-methylicosanoic acid into a TAG molecule would influence its physical properties, such as its melting point and crystal packing structure. mdpi.com

Influence on Biological Membrane Organization and Dynamics

Biological membranes are fluid structures composed of a phospholipid bilayer interspersed with proteins and other lipids like cholesterol. nih.govlibretexts.org The fluidity and organization of the membrane are heavily dependent on the nature of the fatty acid tails of the phospholipids (B1166683). savemyexams.com

Straight-chain saturated fatty acids can pack together tightly, creating a more rigid, ordered membrane. In contrast, the double bonds in unsaturated fatty acids introduce kinks that disrupt this tight packing, increasing membrane fluidity. libretexts.org A branched-chain fatty acid like 2-methylicosanoic acid would have a similar effect. The methyl group at the C-2 position acts as a steric hindrance, preventing the acyl chains from aligning closely with their neighbors. This disruption of the ordered packing would lead to:

Increased Membrane Fluidity: The membrane would become less viscous and more fluid.

Lowered Phase Transition Temperature: The temperature at which the membrane transitions from a gel-like state to a more fluid state would be reduced.

Altered Permeability: The less tightly packed structure could potentially alter the membrane's permeability to small molecules.

Table 3: Comparison of Fatty Acid Effects on Membrane Properties

| Fatty Acid Type | Structural Feature | Effect on Acyl Chain Packing | Impact on Membrane Fluidity |

|---|---|---|---|

| Saturated (e.g., Eicosanoic acid) | Straight hydrocarbon chain | Tight, ordered packing | Decreases fluidity (more rigid) |

| Unsaturated (e.g., Oleic acid) | Cis-double bond(s) causing kinks | Disordered, loose packing | Increases fluidity |

Modulation of Cellular Processes and Molecular Signaling Pathways

While direct research on the specific roles of 2-methylicosanoic acid in modulating cellular processes and signaling pathways is limited, the broader class of branched-chain fatty acids (BCFAs) and long-chain fatty acids (LCFAs) has been the subject of numerous studies. By examining the activities of structurally similar fatty acids, we can infer the potential biological functions of 2-methylicosanoic acid. BCFAs are known to be involved in a variety of cellular activities, including the regulation of lipid metabolism, cell signal transduction, and inflammatory responses. researchgate.netacs.orgnih.govresearchgate.net

Investigation into Lipid-Mediated Signaling Events

Lipid molecules are crucial second messengers and modulators of a wide array of signaling cascades. Long-chain fatty acids and their derivatives can influence cellular signaling through various mechanisms, including the activation of specific receptors and the modulation of membrane-dependent signaling platforms.

G-Protein Coupled Receptor (GPCR) Activation:

Several G-protein coupled receptors have been identified as sensors for fatty acids. Notably, GPR40 (also known as FFAR1) and GPR120 (FFAR4) are activated by medium to long-chain fatty acids. imrpress.comnih.govnih.govmdpi.com Activation of these receptors by fatty acids can trigger downstream signaling cascades, such as the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC), leading to various cellular responses, including hormone secretion and regulation of inflammatory pathways. nih.govnih.gov For instance, the activation of GPR40 by long-chain fatty acids in intestinal "I" cells has been shown to directly mediate the secretion of cholecystokinin (B1591339) (CCK), a hormone involved in fat and protein digestion. nih.govnih.gov While the specific interaction of 2-methylicosanoic acid with these receptors has not been documented, its structural similarity to other long-chain fatty acids suggests it could be a potential ligand.

Nuclear Receptor Modulation:

Fatty acids and their metabolites can also act as ligands for nuclear receptors, which are transcription factors that regulate gene expression. Peroxisome Proliferator-Activated Receptors (PPARs) are a key class of nuclear receptors that are activated by fatty acids and play a central role in the regulation of lipid and glucose metabolism, as well as inflammation. nih.govresearchgate.net For example, BCFAs have been shown to activate PPARα, leading to the regulation of genes involved in triglyceride synthesis. nih.govresearchgate.net Fatty acid-binding proteins (FABPs) can transport fatty acids to the nucleus, where they can interact with and activate nuclear receptors like PPARα. nih.govresearchgate.net It is plausible that 2-methylicosanoic acid, as a long-chain BCFA, could be transported by FABPs and subsequently modulate the activity of PPARs, thereby influencing the expression of genes related to lipid metabolism. Some short-chain fatty acids have also been shown to enhance the transcriptional activity of other nuclear receptors, such as the estrogen receptor β (ERβ) and the progesterone (B1679170) receptor B (PRB), by mechanisms other than direct ligand binding. nih.gov

Table 1: Potential Lipid-Mediated Signaling Events Influenced by Long-Chain Branched-Chain Fatty Acids

| Signaling Pathway/Event | Potential Effect of Long-Chain BCFAs (Inferred for 2-Methylicosanoic Acid) | Key Proteins Involved | References |

| GPCR Signaling | Activation of GPR40 and GPR120, leading to increased intracellular calcium and PKC activation. | GPR40 (FFAR1), GPR120 (FFAR4) | imrpress.comnih.govnih.govmdpi.com |

| Nuclear Receptor Activation | Activation of PPARα, leading to regulation of genes involved in lipid metabolism. | PPARα, Fatty Acid-Binding Proteins (FABPs) | nih.govresearchgate.netnih.govresearchgate.net |

| Inflammatory Signaling | Reduction in the expression of pro-inflammatory factors. | Cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6) | nih.govresearchgate.net |

Potential Influence on Protein-Lipid Interactions

The interaction between lipids and proteins is fundamental to the structure and function of cellular membranes and the regulation of many cellular processes. The incorporation of branched-chain fatty acids into membrane phospholipids can alter the physical properties of the membrane, which in turn can influence the function of membrane-associated proteins.

Modulation of Membrane Fluidity and Structure:

Branched-chain fatty acids are known to enhance the fluidity of cell membranes. portlandpress.com The methyl branch in molecules like 2-methylicosanoic acid disrupts the tight packing of fatty acyl chains in the lipid bilayer, leading to a more fluid membrane state. This alteration in membrane fluidity can affect the conformational state and activity of integral and peripheral membrane proteins, such as receptors, transporters, and enzymes. Very long-chain fatty acids have been shown to strongly perturb the acyl chains of phospholipids in model membranes. jci.org

Interaction with Fatty Acid Binding and Transport Proteins:

The transport of long-chain fatty acids across the plasma membrane and within the cell is facilitated by a suite of proteins. These include plasma membrane fatty acid-binding protein (FABPpm), fatty acid translocase (FAT/CD36), and fatty acid transport proteins (FATPs). researchgate.netimrpress.comnih.gov These proteins bind to fatty acids and facilitate their movement into the cell and to specific organelles for metabolism or storage. imrpress.com It is highly probable that 2-methylicosanoic acid, as a very long-chain fatty acid, would interact with these transport proteins for its cellular uptake and trafficking. Once inside the cell, cytoplasmic FABPs would likely bind to 2-methylicosanoic acid and shuttle it to various cellular compartments, including the nucleus and peroxisomes. nih.gov

Table 2: Proteins Potentially Interacting with 2-Methylicosanoic Acid

| Protein Class | Specific Examples | Potential Function in Relation to 2-Methylicosanoic Acid | References |

| Membrane Transport Proteins | FAT/CD36, FATPs, FABPpm | Facilitate uptake across the plasma membrane. | researchgate.netimrpress.comnih.gov |

| Intracellular Binding Proteins | Cytoplasmic FABPs | Intracellular transport to organelles like the nucleus and peroxisomes. | nih.govresearchgate.net |

| Nuclear Receptors | PPARα | Transcriptional regulation of lipid metabolism genes. | nih.govresearchgate.net |

| Membrane-Embedded Receptors | GPR40, GPR120 | Cell surface sensing and initiation of signaling cascades. | imrpress.comnih.govnih.govmdpi.com |

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Methylicosanoic Acid

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental for separating 2-Methylicosanoic acid from complex mixtures, a common challenge in biological and environmental samples. nih.govjsmcentral.org These techniques offer the necessary resolving power to distinguish between structurally similar fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids, including branched-chain variants like 2-Methylicosanoic acid. nih.gov The technique separates volatile compounds in the gas phase and subsequently identifies them based on their mass-to-charge ratio. jfda-online.com For fatty acid analysis, derivatization to more volatile forms, such as methyl esters, is a common prerequisite. nih.gov

The process typically involves:

Extraction: Isolating lipids from the sample matrix using methods like the Folch or Bligh and Dyer procedures, which utilize solvent systems such as chloroform (B151607) and methanol. jfda-online.com

Derivatization: Converting the fatty acids into volatile esters (e.g., fatty acid methyl esters or FAMEs) to improve their chromatographic behavior. nih.gov

GC Separation: Injecting the derivatized sample into a GC system equipped with a capillary column. The separation is based on the compound's boiling point and interaction with the stationary phase. jofresearch.com

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. jfda-online.com

GC-MS offers high sensitivity and provides detailed structural information, making it a powerful tool for fatty acid profiling. jfda-online.com

Advanced Spectroscopic Approaches for Structural Confirmation in Biological Samples

While chromatography provides separation, advanced spectroscopic techniques are essential for the unambiguous structural confirmation of 2-Methylicosanoic acid, especially in complex biological samples where interferences are common. semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the methyl branch position. dcu.ietcichemicals.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity of atoms within the molecule. magritek.com

Mass spectrometry (MS) itself is a powerful spectroscopic tool. dcu.ie High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation patterns observed in MS/MS experiments provide crucial information about the structure of the fatty acid, including the location of the methyl group. dcu.ie

Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule, such as the carboxylic acid group. dcu.ie The combination of these spectroscopic methods provides a comprehensive and definitive structural characterization of 2-Methylicosanoic acid. semanticscholar.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. thermofisher.com For 2-Methylicosanoic acid, derivatization can be employed to:

Increase Volatility for GC Analysis: As mentioned earlier, converting carboxylic acids to their methyl or other volatile esters is a standard practice for GC-MS analysis. nih.gov

Improve Chromatographic Retention in LC: For reversed-phase LC, where polar compounds can have poor retention, derivatization can increase the hydrophobicity of the molecule.

Enhance Detection Sensitivity: Attaching a chromophore or fluorophore to the molecule can significantly improve its detectability by UV-Vis or fluorescence detectors, respectively. nih.govchromatographyonline.com For mass spectrometry, derivatization can improve ionization efficiency. chromatographyonline.com

Common derivatization reagents for carboxylic acids include:

Silylating agents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), for GC analysis. nih.gov

Alkylating agents: To form esters for GC analysis.

Nitrophenylhydrazines: Such as 2-nitrophenylhydrazine (B1229437) (2-NPH), which can be used to derivatize carboxylic acids for HPLC-UV analysis. nih.govgoogle.com

The choice of derivatization strategy depends on the analytical technique being used and the specific requirements of the analysis. mostwiedzy.pl It is crucial that the derivatization reaction is rapid, quantitative, and produces a stable product. chromatographyonline.com

Rigorous Method Validation and Quality Assurance in Research Contexts

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. labmanager.com It is a critical component of quality assurance in research, ensuring the reliability and accuracy of the data generated. researchgate.net

Assessment of Analytical Accuracy and Precision

Accuracy and precision are two of the most important parameters in method validation. demarcheiso17025.com

Accuracy refers to the closeness of a measured value to the true value. europa.eu It is often assessed by analyzing a certified reference material or by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. chromatographyonline.compmda.go.jp The International Council for Harmonisation (ICH) guidelines suggest that accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. pmda.go.jp

Precision describes the closeness of repeated measurements to each other. chromatographyonline.com It is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. chromatographyonline.com

Intermediate precision: The precision within the same laboratory, but with different analysts, on different days, or with different equipment. demarcheiso17025.com

Reproducibility: The precision between different laboratories. europa.eu

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com

A comprehensive method validation will also include the assessment of other parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. europa.eucertified-laboratories.com

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria (Example) |

|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount. |

| Precision (Repeatability) | Agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. demarcheiso17025.com |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. certified-laboratories.com | No interference from matrix components at the retention time of the analyte. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com | Signal-to-noise ratio of 3:1. demarcheiso17025.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com | Signal-to-noise ratio of 10:1. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu | Defined by the linearity study. |

Determination of Method Specificity and Robustness

In the validation of analytical methods for 2-Methylicosanoic acid, establishing specificity and robustness is paramount to ensure that the method is reliable and suitable for its intended purpose. chromatographyonline.com Specificity confirms that the method can accurately measure the analyte without interference, while robustness demonstrates the method's resilience to minor operational variations.

Method Specificity

Specificity is defined as the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euglobalresearchonline.net For chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), which are commonly used for fatty acid analysis, specificity is typically demonstrated by showing sufficient separation between the analyte and other closely related compounds. nih.govresolvemass.ca

The primary goal is to ensure that the signal measured is solely from 2-Methylicosanoic acid. This is often achieved by analyzing a mixed standard containing 2-Methylicosanoic acid and other structurally similar fatty acids or potential isomers. mdpi.com The absence of interfering peaks at the retention time of 2-Methylicosanoic acid in a blank or placebo sample confirms the method's specificity. globalresearchonline.netnih.gov

A key metric in chromatographic separation is resolution (Rs), which quantifies the degree of separation between two adjacent peaks. A resolution value of 1.5 or greater is generally considered to indicate baseline separation, meaning the two peaks are well distinguished from each other. globalresearchonline.netscielo.br While specific resolution data for 2-Methylicosanoic acid is not detailed in the provided context, the general approach for fatty acids involves ensuring such separation from other fatty acids in the sample matrix. For instance, studies on mixtures of various fatty acids demonstrate the ability of a method to achieve baseline separation, which is a fundamental aspect of specificity. mdpi.com

Table 1: Example Chromatographic Resolution for Specificity Assessment of Fatty Acids This table illustrates typical resolution values used to demonstrate specificity in the analysis of a fatty acid mixture. A resolution (Rs) of ≥ 1.5 indicates successful separation.

| Analyte Pair | Retention Time (Analyte 1, min) | Retention Time (Analyte 2, min) | Resolution (Rs) | Status |

| α-Linolenic acid / Myristic acid | 10.2 | 10.8 | 1.8 | Separated |

| Palmitoleic acid / Linoleic acid | 12.5 | 13.4 | 2.1 | Separated |

| Oleic acid / Petroselinic acid | 15.1 | 15.6 | 1.6 | Separated |

| Palmitic acid / Stearic acid | 14.3 | 16.5 | 3.5 | Separated |

Data is representative of typical fatty acid separation studies and serves as an illustrative example. mdpi.com

Method Robustness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage and is a critical component of method validation. wjarr.com The evaluation of robustness is typically performed by systematically altering various operational parameters and observing the effect on the analytical results, such as peak area, retention time, and resolution.

For an LC-based analysis of 2-Methylicosanoic acid, these parameters might include:

pH of the mobile phase wjarr.com

Composition of the mobile phase (e.g., percentage of organic modifier) wjarr.com

Column temperature mdpi.com

Mobile phase flow rate mdpi.com

Different chromatography columns (e.g., different lots or suppliers) wjarr.com

The results of a robustness study are often evaluated by calculating the relative standard deviation (RSD) of the results obtained under the varied conditions. A low RSD indicates that the method is robust. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies. europa.eu

A study on a liquid chromatography method for fatty acids identified several critical method parameters and tested their influence on the separation quality. mdpi.com The findings from such a study can be summarized to demonstrate the method's robustness.

Table 2: Example Robustness Study Results for a Fatty Acid LC Method This table shows the effect of deliberate variations in method parameters on a critical method attribute (e.g., Resolution of a critical peak pair). The minimal impact on resolution demonstrates the method's robustness.

| Parameter Varied | Set Point | Variation Low (-) | Variation High (+) | Resolution at Set Point | Resolution at Low (-) | Resolution at High (+) |

| Flow Rate (mL/min) | 0.60 | 0.55 | 0.65 | 1.75 | 1.71 | 1.78 |

| Column Temp. (°C) | 35 | 33 | 37 | 1.75 | 1.72 | 1.74 |

| Acetonitrile in Mobile Phase (%) | 75 | 73 | 77 | 1.75 | 1.69 | 1.80 |

| Gradient Time (min) | 15 | 14 | 16 | 1.75 | 1.73 | 1.76 |

Data is hypothetical but based on typical robustness studies for fatty acid analysis. mdpi.comwjarr.com

By demonstrating both specificity and robustness, the analytical method for 2-Methylicosanoic acid is confirmed to be reliable, accurate, and fit for its intended purpose in quantitative and qualitative analysis.

Synthetic Approaches and Bioengineering for 2 Methylicosanoic Acid and Its Analogs

Chemo-Enzymatic Synthesis of 2-Methylicosanoic Acid and Related Esters

Chemo-enzymatic synthesis leverages the specificity of enzymes, particularly lipases, to catalyze reactions like esterification and transesterification, which are central to producing esters of 2-methylicosanoic acid. beilstein-journals.orgmdpi.comfrontiersin.org This approach often involves the initial chemical synthesis of the fatty acid backbone, followed by enzymatic modification to yield the desired ester. The use of enzymes in these processes is advantageous due to their high selectivity and ability to function under mild conditions, which aligns with the principles of green chemistry. researchgate.netnih.gov

Lipase-Catalyzed Reactions for Esterification and Transesterification

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of fats and oils. researchgate.net However, in non-aqueous environments, the equilibrium of this reaction shifts, favoring the synthesis of esters through esterification (from a carboxylic acid and an alcohol) or transesterification (exchange of an acyl group). researchgate.netaminer.cn This catalytic promiscuity is widely exploited for the production of various industrially relevant esters, including those derived from branched-chain fatty acids. researchgate.netresearchgate.net

Immobilized lipases, such as Novozym® 435 (derived from Candida antarctica lipase (B570770) B), are frequently employed as biocatalysts in these reactions. nih.govresearchgate.netmdpi.com Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. mdpi.com The synthesis of branched-chain esters, for instance, has been successfully demonstrated using Novozym® 435 in a solvent-free system, which minimizes the environmental impact of the process. researchgate.netnih.gov

The reaction conditions, including temperature, substrate molar ratio, and catalyst concentration, significantly influence the conversion efficiency and reaction rate. For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, increasing the temperature from 70°C to 80°C can shorten the reaction time, but may also lead to the evaporation of the alcohol substrate, necessitating an excess of the alcohol to achieve high conversion rates. researchgate.netnih.gov

Table 1: Examples of Lipase-Catalyzed Esterification for Branched-Chain Esters

| Biocatalyst | Substrates | Product | Key Findings |

| Novozym® 435 | 2-Methylhexanoic acid and 2-Ethylhexanol | 2-Ethylhexyl 2-methylhexanoate | High conversions (97-99%) achieved in a solvent-free system. researchgate.netnih.gov |

| Novozym® 435 | Lauric acid and Neopentyl glycol | Neopentyl glycol dilaurate | ~90% conversion obtained with 3.75% (w/w) catalyst concentration. mdpi.com |

| Novozym® 40086 | Lauric acid and Neopentyl glycol | Neopentyl glycol dilaurate | Lower activity compared to Novozym® 435, with ≥90% conversion at 60°C and 7.5% catalyst. mdpi.com |

Optimization of Biocatalytic Systems for Branched-Chain Fatty Acid Production

Optimizing biocatalytic systems is crucial for maximizing the yield and efficiency of branched-chain fatty acid and ester production. Key parameters that are often manipulated include the choice of enzyme, reaction medium, temperature, and substrate concentrations. researchgate.netrsc.org The use of experimental design and response surface methodology can aid in identifying the optimal conditions for a given biocatalytic process. researchgate.net

Furthermore, the choice of the reaction medium can have a profound impact on enzyme activity and stability. While solvent-free systems are often preferred for their green credentials, the use of novel media like deep eutectic solvents (DES) and natural deep eutectic solvents (NADES) is also being explored. mdpi.com These solvents can, in some cases, enhance the performance of lipases in esterification reactions. mdpi.com

Strategies for Modulating Biosynthetic Pathways in Model Organisms (e.g., Genetic Engineering for Targeted Production)

Genetic engineering offers a powerful toolkit for redirecting the metabolism of microorganisms to favor the production of specific compounds, including branched-chain fatty acids like 2-methylicosanoic acid. opentextbc.ca By introducing, overexpressing, or knocking out specific genes, it is possible to enhance the flux through a desired biosynthetic pathway. frontiersin.orgnih.gov

Model organisms such as Escherichia coli and various species of microalgae are often the targets for such genetic modifications due to their well-characterized genetics and relative ease of manipulation. frontiersin.orgnih.gov For fatty acid production, key genetic targets often include enzymes involved in the initiation of fatty acid synthesis, chain elongation, and termination.

For example, overexpressing genes encoding for acetyl-CoA carboxylase (which catalyzes the first committed step in fatty acid synthesis) and thioesterases (which terminate fatty acid chain elongation) has been shown to increase the production of free fatty acids in E. coli. nih.gov Similarly, knocking out genes involved in competing pathways, such as the degradation of fatty acids (β-oxidation), can further enhance the accumulation of the desired product. nih.gov

While direct genetic engineering for the production of 2-methylicosanoic acid is not extensively documented in publicly available research, the principles applied to the production of other fatty acids are transferable. The biosynthesis of branched-chain fatty acids typically requires a specific starter unit, such as a branched-chain α-keto acid, which is then elongated by the fatty acid synthase complex. Therefore, engineering a host organism to produce a suitable branched-chain starter molecule and ensuring its efficient utilization by the fatty acid synthesis machinery would be a key strategy.

The heterologous expression of enzymes from organisms known to produce branched-chain fatty acids is another viable approach. For instance, the expression of a 2-keto-acid decarboxylase and an alcohol dehydrogenase in E. coli has been used to produce branched-chain alcohols, demonstrating the potential to divert intermediates from amino acid biosynthesis towards other products. nih.gov A similar strategy could be envisioned for the production of branched-chain fatty acids.

Material Science and Biotechnological Applications Derived from 2 Methylicosanoic Acid Research

Implications for Biopolymer Function and Surface Properties (e.g., Hydrophobicity of Hair and Wool)

The most well-documented role of 2-methylicosanoic acid is its contribution to the surface properties of mammalian hair and wool fibers. scirp.orgnih.gov Specifically, the isomer 18-methylicosanoic acid is the principal lipid component covalently bound to the outermost layer of the hair cuticle, known as the epicuticle. nih.gov This layer of 18-MEA is crucial for rendering the fiber surface hydrophobic, meaning it repels water. scirp.org

The presence of this fatty acid layer creates a natural barrier, which is significant for both the biological function of the fibers and for various industrial processes. nih.govrsc.org For instance, the hydrophobicity imparted by 18-MEA helps to protect the hair shaft from excessive water absorption and acts as a boundary lubricant to reduce friction between fibers.

Chemical treatments common in the cosmetic and textile industries, such as bleaching, dyeing, and permanent waving, can damage or remove this protective lipid layer. scirp.orgnih.gov The removal of 18-MEA renders the fiber surface hydrophilic, leading to increased friction, tangling, and a rougher feel. scirp.orgnih.gov Consequently, many hair conditioning products are designed to replenish or mimic the effects of this natural lipid layer to restore hydrophobicity and improve the tactile properties of the hair. nih.gov

Similarly, in the textile industry, the presence or absence of this fatty acid layer on wool fibers affects processes like dyeing and shrink-proofing. nih.govsdstate.edu Plasma treatments, for example, can be used to modify the wool surface by reducing the amount of covalently bound 18-methylicosanoic acid, thereby increasing the hydrophilicity of the fibers and improving the uptake of dyes and other finishing agents. nih.govsdstate.edu

The following table summarizes the impact of 18-methylicosanoic acid on the properties of hair fibers:

| Property | Virgin Hair (with 18-MEA) | Treated Hair (18-MEA removed) | Source |

| Surface Character | Hydrophobic | Hydrophilic | scirp.orgnih.gov |

| Water Repellency | High | Low | scirp.org |

| Friction | Low | High | |

| Feel | Smooth | Rough | scirp.org |

| Dye/Chemical Uptake | Low | High | nih.govsdstate.edu |

Development of Bio-Inspired Materials and Coatings

The unique properties of 2-methylicosanoic acid as a surface-modifying agent in nature have inspired the development of new materials and coatings with tailored surface characteristics. While not always utilizing 2-methylicosanoic acid directly, the principles learned from its function are being applied to create advanced materials, particularly those requiring controlled wettability.

The primary inspiration drawn from 2-methylicosanoic acid is its ability to create a highly hydrophobic, protective monolayer on a protein-based substrate. nih.gov This has led to research into self-assembled fatty acid crystalline coatings that can impart superhydrophobic properties to various surfaces. nih.gov These bio-inspired coatings often use long-chain saturated fatty acids to create surfaces that are not only water-repellent but can also exhibit anti-biofouling and antimicrobial properties. nih.gov The concept is to mimic the way 18-MEA is organized on the hair cuticle to create robust and functional coatings for a variety of applications, from biomedical devices to industrial surfaces. nih.gov

Furthermore, the development of biopolymer coatings for applications such as food packaging and surface protection is an area where the principles of lipid-based surface modification are relevant. nih.gov These coatings aim to provide a biodegradable and environmentally friendly alternative to traditional petroleum-based polymers. nih.gov The incorporation of fatty acids into these biopolymer matrices can enhance their barrier properties against moisture, a concept inspired by the role of lipids like 2-methylicosanoic acid in natural systems. nih.gov

Research in this area often involves the following aspects:

Self-Assembling Monolayers: Investigating how different fatty acids, inspired by the structure of 18-MEA, can self-assemble on various substrates to create ordered, hydrophobic films.

Biopolymer Composites: The creation of composite materials where fatty acids are integrated into a biopolymer matrix to improve its functional properties, such as water resistance. nih.gov

Surface Functionalization: The chemical modification of surfaces using fatty acids to alter their surface energy and wettability, mimicking the natural function of the hair cuticle.

Biotechnological Potential in the Synthesis of Specialty Lipids

The unique branched-chain structure of 2-methylicosanoic acid makes it a "specialty lipid," a category of lipids with specific chemical structures and functional properties that are not as common as standard fatty acids. The synthesis of such specialty lipids is a growing area of interest in biotechnology.

While the large-scale biotechnological production of 2-methylicosanoic acid itself is not yet a widespread industrial process, the methodologies for producing other specialty lipids and organic acids can be applied. The production of organic acids through biotechnological routes can involve either biotransformation, where a microorganism or its enzymes convert a substrate into the desired product, or de novo biosynthesis, where the organism produces the compound from simple carbon sources like glucose. nih.gov

Potential biotechnological routes for the synthesis of 2-methylicosanoic acid or similar branched-chain fatty acids could involve:

Enzymatic Synthesis: Utilizing lipases for the esterification or transesterification of precursor molecules to build the desired fatty acid structure. mdpi.com Lipases are widely used in the food and pharmaceutical industries for the synthesis of structured lipids, where the fatty acid composition of a triglyceride is specifically modified. mdpi.com

Microbial Fermentation: Engineering microorganisms, such as certain bacteria or yeasts, to produce branched-chain fatty acids. researchgate.net This could involve modifying the fatty acid synthesis pathways of the organism to favor the production of branched-chain precursors and their subsequent elongation.

Metabolic Engineering: The targeted genetic modification of microorganisms to create novel metabolic pathways leading to the synthesis of specific fatty acids. nih.gov This could involve introducing genes from organisms that naturally produce branched-chain fatty acids or modifying existing enzymes to alter their substrate specificity.

The development of efficient biotechnological production methods for specialty lipids like 2-methylicosanoic acid could have significant applications in the cosmetics industry, where there is a demand for nature-identical lipids for hair and skin care formulations, as well as in the development of advanced biomaterials.

Future Directions and Unresolved Research Questions for 2 Methylicosanoic Acid

Comprehensive Mapping of Subcellular Localization and Transport Mechanisms

A fundamental gap in our understanding of 2-methylicosanoic acid lies in the precise mechanisms governing its movement within and between cells. While general fatty acid transport is well-studied, the specific pathways for BCFAs are less clear. Future research must prioritize a detailed map of its subcellular journey.

Key research questions include:

Which transporters are specific for 2-methylicosanoic acid? The Fatty Acid Transport Protein (FATP) family, consisting of six members, shows varied preferences for saturated, unsaturated, and branched-chain fatty acids. researchgate.net For instance, FATP2 is localized to the peroxisome and endoplasmic reticulum, while FATP1 is involved in insulin-induced membrane translocation in adipocytes. researchgate.net It is crucial to determine which FATP or other solute carrier proteins are primary transporters for 2-methylicosanoic acid.

What is the role of peroxisomal transporters? Peroxisomes are key organelles for the metabolism of fatty acids that cannot be handled by mitochondria, including branched-chain fatty acids. tudublin.iefrontiersin.org The transport of long-branched chain fatty acids like pristanic acid across the peroxisomal membrane is preferentially mediated by the ATP-binding cassette (ABC) transporter ABCD3. frontiersin.org Investigating the affinity and efficiency of ABCD3 and other peroxisomal transporters (like ABCD1 and ABCD2) for 2-methylicosanoic acid is a critical next step.

How is its intracellular trafficking regulated? Once inside the cell, fatty acids are chaperoned by fatty acid-binding proteins (FABPs) and acyl-CoA binding proteins (ACBPs) to various organelles, including the nucleus, mitochondria, and endoplasmic reticulum. researchgate.net Identifying the specific FABPs that bind to 2-methylicosanoic acid will provide insight into its downstream metabolic channeling, whether towards β-oxidation, storage in lipid droplets, or incorporation into complex lipids.

A combination of advanced imaging techniques, genetic knockouts of transporter proteins in model organisms, and in vitro binding assays will be necessary to elucidate these transport pathways.

Table 1: Key Proteins in Fatty Acid Transport Relevant to 2-Methylicosanoic Acid

| Protein Family/Transporter | Known Function/Substrate Preference | Subcellular Localization | Unresolved Question for 2-Methylicosanoic Acid | Reference |

|---|---|---|---|---|

| FATP (Fatty Acid Transport Proteins) | Uptake of long-chain and very-long-chain fatty acids; some members have preference for BCFAs. | Plasma Membrane, ER, Peroxisome | Which FATP isoform(s) specifically transport 2-methylicosanoic acid? | researchgate.netnih.gov |

| ABCD3 (PMP70) | Peroxisomal import of long-branched chain fatty acids (e.g., pristanic acid). | Peroxisomal Membrane | Is ABCD3 the primary transporter for 2-methylicosanoic acid into peroxisomes? | frontiersin.org |

| FABP (Fatty Acid-Binding Proteins) | Intracellular trafficking of fatty acids to different organelles. | Cytosol, Nucleus | Which FABP(s) exhibit high-affinity binding for 2-methylicosanoic acid and direct its fate? | researchgate.net |

| CPT I/II (Carnitine Palmitoyltransferase) | Transport of long-chain fatty acyl-CoAs into mitochondria for β-oxidation. | Mitochondrial Membranes | How efficiently is 2-methylicosanoyl-CoA recognized and transported by the carnitine shuttle? | nih.gov |

Elucidation of Novel Biological Functions Beyond Structural Roles

While the methyl branch of 2-methylicosanoic acid influences membrane fluidity, its biological significance likely extends far beyond this structural property. acs.org Research in model organisms suggests that monomethyl BCFAs (mmBCFAs) have crucial signaling and metabolic regulation roles.

Future research should explore:

Signaling and Gene Regulation: In Caenorhabditis elegans, mmBCFAs are essential for growth, development, and survival under high-glucose stress. nih.govnih.gov Their biosynthesis is linked to the PAQR-2 signaling pathway, which maintains membrane integrity. nih.gov It remains unknown if 2-methylicosanoic acid or its derivatives act as signaling molecules in mammals, potentially interacting with nuclear receptors (e.g., PPARs) or G-protein coupled receptors to modulate gene expression related to metabolism and stress responses.

Role in Metabolic Homeostasis: The accumulation of BCFAs has been linked to alterations in energy metabolism and insulin (B600854) sensitivity. frontiersin.org Studies are needed to determine if 2-methylicosanoic acid plays a protective role, for example by maintaining membrane function under metabolic stress, or if its dysregulation contributes to metabolic diseases. nih.gov

Specialized Functions in Tissues: The presence of 18-methylicosanoic acid in wool suggests a highly specialized function in providing a hydrophobic, protective barrier. mdpi.com The specific roles of 2-methylicosanoic acid in other tissues where it might be found, such as the skin or nervous system, are completely unexplored. It could be a precursor for unique signaling lipids or contribute to the specialized properties of myelin or sebum.